molecular formula C24H28N6S2 B12903006 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane CAS No. 72743-90-9

1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane

Cat. No.: B12903006
CAS No.: 72743-90-9
M. Wt: 464.7 g/mol
InChI Key: WVUFMCFZYZUTLV-UHFFFAOYSA-N
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Description

1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane is a complex organic compound featuring two triazole rings substituted with phenyl and propylthio groups

Preparation Methods

The synthesis of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-phenyl-5-(propylthio)-4H-1,2,4-triazole with ethylene dibromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified using column chromatography .

Chemical Reactions Analysis

1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding thiols.

    Substitution: Nucleophilic substitution reactions can occur at the triazole rings, where halogenated reagents can replace the phenyl or propylthio groups under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted triazoles.

Scientific Research Applications

1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane involves its interaction with various molecular targets. The triazole rings can coordinate with metal ions, influencing enzymatic activities and disrupting cellular processes. The phenyl and propylthio groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. These interactions can lead to the inhibition of key enzymes and pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

1,2-Bis(4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl)ethane can be compared with other triazole-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

72743-90-9

Molecular Formula

C24H28N6S2

Molecular Weight

464.7 g/mol

IUPAC Name

4-phenyl-3-[2-(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)ethyl]-5-propylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C24H28N6S2/c1-3-17-31-23-27-25-21(29(23)19-11-7-5-8-12-19)15-16-22-26-28-24(32-18-4-2)30(22)20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3

InChI Key

WVUFMCFZYZUTLV-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SCCC

Origin of Product

United States

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